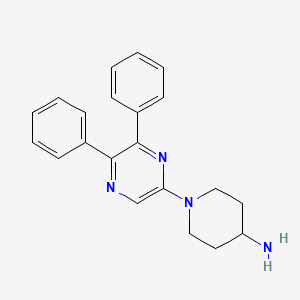![molecular formula C27H28Cl2N2O B14022017 1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol CAS No. 7468-90-8](/img/structure/B14022017.png)
1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorophenyl and phenyl groups, as well as a diethylamino-ethanol moiety
準備方法
The synthesis of 1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol involves multiple steps, typically starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring The chlorophenyl and phenyl groups are then introduced through electrophilic aromatic substitution reactions
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the amino group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Quinoline derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to interact with biological targets and inhibit the growth of pathogens or cancer cells.
Medicine: This compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the materials science field, this compound is explored for its potential use in the development of new materials with unique properties, such as luminescent or conductive materials.
作用機序
The mechanism of action of 1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in the inhibition of enzymatic reactions, alteration of signal transduction pathways, or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol can be compared with other quinoline derivatives and related compounds:
Quinoline: The parent compound, quinoline, is a simpler structure without the chlorophenyl, phenyl, or diethylamino-ethanol substituents. Quinoline itself has diverse biological activities and is used as a starting material for the synthesis of more complex derivatives.
Chloroquine: A well-known quinoline derivative used as an antimalarial drug. Chloroquine has a similar quinoline core but different substituents, highlighting the importance of specific functional groups in determining biological activity.
Quinazoline: Another class of nitrogen-containing heterocycles with similar biological activities. Quinazoline derivatives are studied for their potential as anticancer and antimicrobial agents.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
7468-90-8 |
|---|---|
分子式 |
C27H28Cl2N2O |
分子量 |
467.4 g/mol |
IUPAC名 |
1-[2-(4-chlorophenyl)-8-phenylquinolin-4-yl]-2-(diethylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C27H27ClN2O.ClH/c1-3-30(4-2)18-26(31)24-17-25(20-13-15-21(28)16-14-20)29-27-22(11-8-12-23(24)27)19-9-6-5-7-10-19;/h5-17,26,31H,3-4,18H2,1-2H3;1H |
InChIキー |
XSVWAMHJYWRMPK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(C1=CC(=NC2=C1C=CC=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
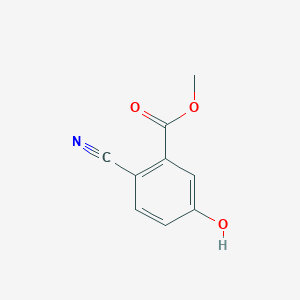
![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)
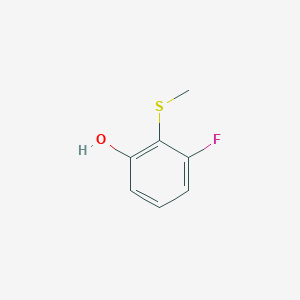

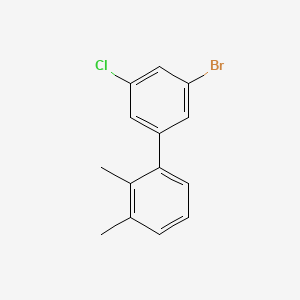

![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)
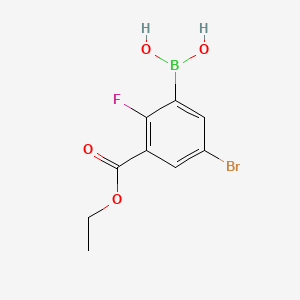

![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)
![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)

